molecular formula C18H22N2O3S2 B14145350 [(2-{[4-(4-Butylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetic acid CAS No. 883544-23-8

[(2-{[4-(4-Butylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetic acid

Cat. No.: B14145350
CAS No.: 883544-23-8
M. Wt: 378.5 g/mol
InChI Key: JBFIHZXVHSVXNK-UHFFFAOYSA-N
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Description

[(2-{[4-(4-Butylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetic acid is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique combination of a thiazole ring, a butylphenyl group, and an acetic acid moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-{[4-(4-Butylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetic acid typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The butylphenyl group is introduced through a Friedel-Crafts alkylation reaction, and the final acetic acid moiety is added via esterification followed by hydrolysis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids (e.g., aluminum chloride) are often employed to facilitate the Friedel-Crafts alkylation, while the esterification and hydrolysis steps are carried out under controlled temperature and pH conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

[(2-{[4-(4-Butylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thioethers.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl group, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thioethers.

    Substitution: Halogenated thiazoles, amino-substituted phenyl derivatives.

Scientific Research Applications

[(2-{[4-(4-Butylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the presence of the thiazole ring.

    Medicine: Explored for its anti-inflammatory and analgesic properties, as well as its potential use in cancer therapy.

    Industry: Utilized in the development of dyes, pigments, and as a precursor for various pharmaceuticals.

Mechanism of Action

The mechanism of action of [(2-{[4-(4-Butylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function.

    Pathways Involved: It may interfere with the synthesis of essential biomolecules, disrupt cell membrane integrity, or induce apoptosis in cancer cells.

Comparison with Similar Compounds

[(2-{[4-(4-Butylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetic acid can be compared with other thiazole derivatives:

    Similar Compounds: Sulfathiazole, Ritonavir, Abafungin, Bleomycin, Tiazofurin.

    Uniqueness: The presence of the butylphenyl group and the acetic acid moiety distinguishes it from other thiazole derivatives, potentially enhancing its biological activity and specificity.

Properties

CAS No.

883544-23-8

Molecular Formula

C18H22N2O3S2

Molecular Weight

378.5 g/mol

IUPAC Name

2-[2-[[4-(4-butylphenyl)-5-methyl-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetic acid

InChI

InChI=1S/C18H22N2O3S2/c1-3-4-5-13-6-8-14(9-7-13)17-12(2)25-18(20-17)19-15(21)10-24-11-16(22)23/h6-9H,3-5,10-11H2,1-2H3,(H,22,23)(H,19,20,21)

InChI Key

JBFIHZXVHSVXNK-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CSCC(=O)O)C

Origin of Product

United States

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